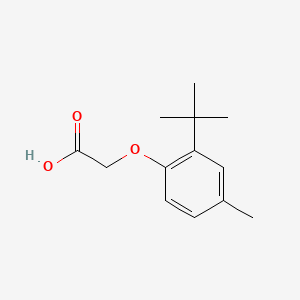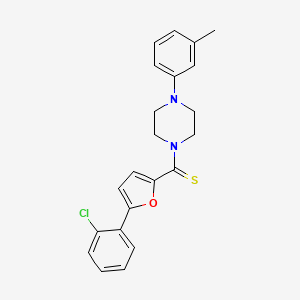
(2-Tert-butyl-4-methylphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Tert-butyl-4-methylphenoxy)acetic acid, also known as 2,4-DB, is a synthetic herbicide used in agricultural and horticultural applications to control broadleaf weeds. It is a member of the phenoxyacetic acid family of herbicides and is used in combination with other chemicals to create a more effective weed control program. 2,4-DB has been used since the 1950s, and its use continues to be widespread in many parts of the world.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been explored for its potential in synthetic organic chemistry, particularly in the preparation of various derivatives and complexes that are crucial for understanding reaction mechanisms and developing new materials. For instance, the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid, achieved by oxidizing 2,6-di-tert-butyl-4-methylphenol, underscores the compound's utility in creating products with enhanced properties (Lai Yi, 2003).
Catalysis and Reaction Mechanisms
- The compound's role in catalysis has been studied, with research focusing on its application in enhancing reaction efficiencies. For example, the study on efficient and easily recyclable catalysts for the alkylation reaction of phenol and tert-butyl alcohol highlights the importance of designing sustainable and cost-effective catalytic systems (De-Long Zhang et al., 2022).
Analytical Chemistry Applications
- In analytical chemistry, derivatization of acidic herbicides for gas chromatographic analysis has been explored. This involves the study of phenoxy acid herbicides, showcasing the compound's relevance in improving analytical methods for detecting and quantifying environmental contaminants (M. Rompa, E. Kremer, B. Zygmunt, 2004).
Environmental Science and Technology
- The degradation pathways and treatment of pollutants, such as methyl tert-butyl ether (MTBE), by processes like the UV/H2O2 method, are vital areas of research. This work provides insight into the primary byproducts of MTBE degradation, highlighting the compound's role in environmental remediation (M. Stefan, J. Mack, J. Bolton, 2000).
Propiedades
IUPAC Name |
2-(2-tert-butyl-4-methylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9-5-6-11(16-8-12(14)15)10(7-9)13(2,3)4/h5-7H,8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTGZHHFYCBINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2795928.png)

![2-Methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2795932.png)

![4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B2795937.png)
![N-(2-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2795938.png)

![Methyl 6-aminobenzo[d]thiazole-2-carboxylate](/img/structure/B2795941.png)

![(E)-3-(2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide](/img/structure/B2795944.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2795947.png)
![{1-[2-(3-Chlorophenoxy)phenyl]ethyl}(methyl)amine](/img/structure/B2795948.png)
![Ethyl 5-acetamido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2795949.png)

